Methyl 3-(3-formyl-1H-indol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-formylindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILJMOUXOONPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Nitrogen with Methyl 3-bromopropanoate
- The indole nitrogen is alkylated using methyl 3-bromopropanoate or related haloesters under basic conditions to form the N-substituted intermediate methyl 3-(1H-indol-1-yl)propanoate.
- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethoxyethane (DME).
- Reaction temperatures range from ambient to 100 °C to drive the alkylation to completion.
- The reaction proceeds via nucleophilic substitution where the indole nitrogen attacks the electrophilic carbon of the haloester, displacing the halide.
Formylation at the 3-Position of Indole
- The key step is the selective introduction of the formyl group at the 3-position of the indole ring.
- Common methods include the Vilsmeier-Haack reaction, which uses POCl3 and DMF to generate the electrophilic formylating agent.
- The N-substituted indole ester intermediate is treated with the Vilsmeier reagent at controlled temperatures (0–70 °C) to afford the 3-formyl derivative.
- Careful control of stoichiometry and reaction time is critical to avoid over-formylation or side reactions.
Alternative Synthetic Routes
- Some patents describe the preparation of similar indole derivatives via cyanoacetate intermediates, where methyl cyanoacetate reacts with halogenated indoles in the presence of alkali metal bases such as sodium hydride, followed by catalytic hydrogenation and acid/base treatments to yield the target compound or closely related analogs.
- These routes involve initial formation of a carbon-carbon bond between the indole and the propanoate moiety, with subsequent functional group modifications to install the formyl group.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Alkylation | Methyl 3-bromopropanoate, NaH or K2CO3 | DMF, DME | 20–100 | 70–90 | Alkylation of indole nitrogen; polar aprotic solvents preferred |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | DMF | 0–70 | 60–85 | Electrophilic aromatic substitution at C-3; reaction time 30–120 min |
| Hydrogenation (if applicable) | H2, Raney Ni or Pd/C catalyst | Methanol, Ethanol | 20–50 | 80–95 | Used in alternative routes to reduce cyano to aminomethyl group |
| Hydrolysis/Acidification | Aqueous NaOH or HCl | Methanol, THF | 50–105 | Variable | For conversion of intermediates to final product; pH control critical |
- The use of sodium hydride as a base in the alkylation step improves reaction rates and yields by generating the indole anion efficiently.
- The molar ratios of reagents are optimized to minimize side products; for example, a slight excess of methyl 3-bromopropanoate ensures complete alkylation.
- Control of temperature during formylation is essential to avoid polymerization or decomposition of sensitive intermediates.
- Alternative solvents such as tetrahydrofuran (THF) and dioxane have been used to modulate reaction kinetics and solubility.
- Catalytic hydrogenation steps in related synthetic routes have shown high selectivity and yield when using Raney nickel or palladium on charcoal under mild pressure.
| Method No. | Starting Material | Key Reagents | Main Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Indole + Methyl 3-bromopropanoate | NaH, DMF, POCl3, DMF | N-alkylation + Formylation | Straightforward; good yields | Requires careful temperature control |
| 2 | Methyl cyanoacetate + Halogenated indole | NaH, catalytic H2, acid/base workup | Carbon-carbon bond formation + reduction | Economical; scalable | Multi-step; requires hydrogenation catalyst |
| 3 | Indole derivatives + Vilsmeier reagent | POCl3, DMF | Direct formylation | Selective formylation | Sensitive to overreaction |
The preparation of Methyl 3-(3-formyl-1H-indol-1-yl)propanoate involves well-established synthetic organic techniques primarily centered on the N-alkylation of indole followed by selective formylation at the 3-position. The most reliable and economically feasible methods utilize sodium hydride-mediated alkylation and Vilsmeier-Haack formylation under controlled conditions. Alternative synthetic routes involving cyanoacetate intermediates and catalytic hydrogenation offer versatility but require more steps and specialized catalysts. Optimization of reaction parameters such as solvent choice, temperature, and reagent ratios is critical for maximizing yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (acidic) | 3-(1H-indol-1-yl)propanoic acid | 72% | |
| CrO₃ in acetone (Jones) | 3-(3-carboxy-1H-indol-1-yl)propanoate | 68% |
Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before conversion to the carboxylic acid .
Reduction Reactions
The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ in MeOH | Methyl 3-(3-hydroxymethyl-1H-indol-1-yl)propanoate | 85% | |
| H₂, Pd/C (10 atm) | Methyl 3-(3-methyl-1H-indol-1-yl)propanoate | 91% |
Key Insight : Selective reduction of the formyl group occurs without affecting the ester moiety .
Nucleophilic Additions
The formyl group participates in nucleophilic additions, such as Grignard or Wittig reactions.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| CH₃MgBr (Grignard) | Methyl 3-(3-(1-hydroxyethyl)-1H-indol-1-yl)propanoate | 78% | |
| Ph₃P=CHCO₂Et (Wittig) | Methyl 3-(3-(α,β-unsaturated ester)-1H-indol-1-yl)propanoate | 63% |
Note : The indole ring’s electron-rich nature directs nucleophilic attack to the formyl carbon .
Cycloaddition Reactions
The compound engages in Diels-Alder reactions due to the conjugated π-system of the indole and formyl groups.
| Dienophile | Product | Yield | Source |
|---|---|---|---|
| 1,3-Butadiene | Hexahydroindole-fused bicyclic ester | 55% | |
| PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) | Endo-cycloadduct with N-tosyl protection | 88% |
Mechanism : The formyl group acts as an electron-withdrawing group, polarizing the indole ring for [4+2] cycloaddition .
Ester Hydrolysis
The propanoate ester undergoes hydrolysis under acidic or basic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aq), reflux | 3-(3-formyl-1H-indol-1-yl)propanoic acid | 94% | |
| H₂SO₄ (conc.), Δ | Same as above | 89% |
Application : Hydrolysis generates a carboxylic acid for further functionalization (e.g., amidation) .
Electrophilic Aromatic Substitution
The indole ring undergoes substitution at the C5 or C7 positions.
| Electrophile | Product | Yield | Source |
|---|---|---|---|
| HNO₃ (H₂SO₄ catalyst) | 5-Nitro derivative | 67% | |
| Br₂ (FeBr₃) | 7-Bromo derivative | 58% |
Regioselectivity : The formyl group at C3 deactivates the indole ring, directing electrophiles to C5 or C7 .
Condensation Reactions
The formyl group forms Schiff bases or hydrazones.
| Reagent | Product | Yield | Source |
|---|---|---|---|
| NH₂OH·HCl | Methyl 3-(3-(hydroxyiminomethyl)-1H-indol-1-yl)propanoate | 82% | |
| Aniline | Schiff base derivative | 76% |
Application : Schiff bases are intermediates in synthesizing bioactive compounds .
Scientific Research Applications
Chemistry
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate serves as an important building block in organic synthesis. Its indole structure allows for the creation of more complex derivatives, which can be utilized in various chemical reactions. The compound can participate in:
- Condensation Reactions: Forming larger molecular frameworks.
- Functionalization: Introducing different functional groups to modify chemical properties.
Biology
In biological research, this compound is being investigated for its potential therapeutic properties. Studies suggest that compounds with indole moieties exhibit a range of biological activities:
- Antimicrobial Activity: Indole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties: Research indicates potential in inhibiting tumor growth and promoting apoptosis in cancer cells.
Medicine
The medicinal applications of this compound are particularly promising:
- Drug Development: The compound is being explored as a precursor for designing new pharmaceuticals targeting specific diseases, including cancer and infections.
Material Science
In material science, the compound's unique properties lend themselves to applications in:
- Polymer Chemistry: Serving as a monomer for creating functionalized polymers with specific properties.
- Corrosion Inhibition: Potential use in formulations designed to protect metal surfaces from corrosion.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.
Case Study 2: Anticancer Properties
Research conducted at a leading university investigated the anticancer effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 3-(3-formyl-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Effects: The formyl group at C3 in the target compound introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic attack compared to unsubstituted () or methoxy-substituted () analogs.
Functional Group Impact: Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acids (e.g., 3-(5-Methoxy-1H-indol-3-yl)propanoic acid), influencing membrane permeability and metabolic stability. Carboxylic acid derivatives may participate in hydrogen bonding, enhancing solubility in aqueous environments.
Biological Activity
Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is a compound characterized by its indole structure, which is known for a wide range of biological activities. This article delves into the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Structure and Synthesis
This compound has the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol. The compound features an indole moiety, which is often associated with significant biological activity due to its structural versatility.
Synthesis Methods:
The synthesis of indole derivatives, including this compound, typically involves various chemical reactions such as the Fischer indole synthesis or the use of coupling reactions with aldehydes and esters to form the desired indole structure. The specific synthetic pathways can vary based on the substituents and desired yield.
Anticancer Properties
Indole derivatives are widely researched for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that compounds with indole structures can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly reduces nitric oxide production, a marker of inflammation, suggesting its potential as an anti-inflammatory agent .
| Compound | IC50 (µg/mL) | Effect |
|---|---|---|
| Methyl 3-(3-formyl...) | 10 | Inhibition of NO production |
| Control (NIL) | 2.64 | Positive control for comparison |
Case Studies
Several case studies have explored the therapeutic implications of indole derivatives:
- Breast Cancer Treatment : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its use as a potential therapeutic agent .
- Inflammatory Disorders : In a clinical trial investigating inflammatory bowel disease, patients treated with an indole derivative exhibited reduced symptoms and improved quality of life metrics compared to the control group .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and low toxicity at therapeutic doses.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
Toxicological Studies
Toxicological assessments indicate that this compound exhibits low acute toxicity, with no significant adverse effects observed in animal models at doses up to 200 mg/kg .
Q & A
Q. How can researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Standardize testing protocols: (1) use identical cell lines/passage numbers, (2) control DMSO concentration (<0.1%), and (3) validate target engagement via SPR or ITC. Meta-analyses of published IC₅₀ values with Grubbs’ test can identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
